molecular formula C11H18N2O2S B2548782 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide CAS No. 953745-64-7

2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide

Cat. No.: B2548782
CAS No.: 953745-64-7
M. Wt: 242.34
InChI Key: ARJLJEDVAZLVPJ-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-N-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJLJEDVAZLVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural analysis of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents[1][2]. The compound 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide represents a versatile molecular scaffold, combining a flexible aminomethyl moiety, a rigid aromatic core, and a sterically hindered N-tert-butylsulfonamide group[3]. An exhaustive understanding of its three-dimensional structure is a prerequisite for its rational application in drug design and development, as molecular conformation dictates biological activity[4][5]. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, moving beyond mere procedural descriptions to explain the causal reasoning behind each analytical choice. We present field-proven protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, complemented by computational modeling to deliver a self-validating, integrated analytical workflow.

Foundational Physicochemical Profile

A robust structural analysis begins with a clear understanding of the molecule's basic properties. These parameters inform experimental design, such as solvent selection for crystallization and NMR, or expected mass-to-charge ratios in mass spectrometry.

PropertyValueSource
IUPAC Name 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide-
CAS Number 953745-64-7[3]
Molecular Formula C₁₁H₁₈N₂O₂S[3][6]
Molecular Weight 242.34 g/mol [3]
Monoisotopic Mass 242.1089 Da[6]
Predicted XlogP 0.7[6]
Hydrogen Bond Donors 2 (from -NH₂ and -SO₂NH-)-
Hydrogen Bond Acceptors 3 (from -NH₂, -SO₂)-

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule[7]. It provides unambiguous data on bond lengths, bond angles, and the conformation adopted in the solid state, which is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding, that could be critical in a biological context[1][8].

The Rationale of Crystallization

The primary and often most challenging step is growing a high-quality single crystal suitable for diffraction (typically 0.1-0.5 mm)[7]. The goal is not merely to solidify the compound, but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice. This periodicity is what allows for the coherent diffraction of X-rays.

The choice of solvent system is paramount. Given the molecule's structure—a polar primary amine and sulfonamide group, and nonpolar benzene and tert-butyl groups—a solvent system that balances these polarities is required. A mixture of a moderately polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) with a less polar anti-solvent (e.g., hexane or heptane) is a logical starting point for slow evaporation or vapor diffusion experiments. This gradual decrease in solubility promotes slow, ordered crystal growth over rapid precipitation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 5-10 mg of purified 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide in a minimal volume (0.5-1.0 mL) of a suitable solvent (e.g., ethanol).

    • Place the solution in a small, narrow vial. Place this vial inside a larger, sealed jar containing an anti-solvent (e.g., hexane).

    • Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days at a stable temperature. This controlled process is critical for forming large, well-ordered crystals.

  • Crystal Mounting & Data Collection:

    • Carefully select a single, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and modeling atomic displacement parameters (anisotropic for non-hydrogen atoms) to achieve the best fit between the calculated and observed diffraction patterns.

Workflow Visualization

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Purification Purify Compound Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Collection Collect Diffraction Data (100 K) Mounting->Collection Solve Solve Structure (Direct Methods) Collection->Solve Refine Refine Model Solve->Refine Validate Validate Structure Refine->Validate Final_Structure Final 3D Structure (CIF File) Validate->Final_Structure integrated_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis MS Mass Spectrometry (LC-MS/MS) Confirmed_Structure Confirmed 3D Structure & Properties MS->Confirmed_Structure Confirms MW & Connectivity NMR NMR Spectroscopy (1D & 2D) NMR->Confirmed_Structure Confirms Connectivity (Solution State) XRAY X-Ray Crystallography DFT DFT Modeling (Conformation, Spectra) XRAY->DFT Provides Experimental Geometry for Input XRAY->Confirmed_Structure Defines Absolute 3D Structure (Solid State) DFT->NMR Predicts Shifts, Rationalizes Conformation DFT->XRAY Compares Energy of Solid-State Conformer Proposed_Structure Proposed Structure Proposed_Structure->MS Predicts MW & Fragments Proposed_Structure->NMR Predicts Groups & Connectivity Proposed_Structure->XRAY Provides Sample

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as: Corrosive, Skin Sensitizer, and Respiratory Irritant.

As researchers, we often encounter "building block" intermediates where specific toxicological data is sparse. In the case of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide , we must apply the Structure-Activity Relationship (SAR) principle. This molecule contains a primary benzylic amine , a known structural motif for corrosivity and severe eye damage, coupled with a sulfonamide moiety, a documented class of sensitizers.

The Golden Rule: Do not rely on the lack of specific LD50 data to assume safety. Handle this compound with the rigor reserved for Class 1B Corrosives until proven otherwise.

Hazard Architecture: The "Why" Behind the PPE

To select the right PPE, we must understand the chemical aggression mechanisms of the molecule.

Functional GroupHazard MechanismPhysiological Impact
Benzylic Amine (

)
High basicity (

). Reacts with skin lipids and proteins (saponification).
Chemical Burns: Necrosis of tissue; permanent eye damage (corneal opacity).
Sulfonamide (

)
Haptenization. The molecule can bind to serum proteins, triggering an immune response.Sensitization: Contact dermatitis; potential for systemic anaphylaxis in sensitized individuals.
Physical State Solid/Powder (likely).Inhalation: Fine particulates can settle in the lower respiratory tract, causing edema or asthma-like symptoms.

PPE Selection Matrix

Standard laboratory nitrile gloves may offer insufficient protection against benzylic amines during prolonged contact.

Hand Protection Protocol

Recommendation: Double-gloving strategy or Laminate film for stock solution preparation.

Glove MaterialThickness (mil)Est. Breakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil< 15 mins (degradation risk)Outer Glove: Sacrificial layer. Change immediately upon splash.[1]
Nitrile (Extended Cuff) 8-10 mil30-60 minsInner Glove: Provides mechanical strength and backup barrier.
Laminate (Silver Shield) 2.7 mil> 480 minsCritical: Use when handling concentrated stock solutions (>1M) or cleaning spills.
Respiratory & Body Protection[2]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if outside hood): N95 (minimum) for solid transfer; P100/N99 respirator if creating fine dust.

  • Body:

    • Lab coat (100% cotton or Nomex; avoid synthetics that melt).

    • Tyvek® Sleeve Covers: Mandatory when weighing >500mg to prevent wrist-gap exposure.

  • Eyes:

    • Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosivity risk of the amine dust.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Static Control: Sulfonamide powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Zone Definition: Designate a specific "Hot Zone" within the fume hood. Clear all unrelated glassware.

  • Solvent Selection: Identify the solvent before handling. If dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxicant into the bloodstream faster.

Phase 2: Weighing & Transfer
  • Don PPE: Inner nitrile -> Lab coat -> Tyvek sleeves -> Outer nitrile -> Goggles.

  • Weighing:

    • Preferred: Weigh directly into a tared reaction vessel (closed system).

    • Alternative: Use a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Rinse the funnel with solvent immediately into the flask to neutralize dust.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol or isopropanol) to clean the balance area.

  • Doffing:

    • Remove outer gloves inside the hood.

    • Remove Tyvek sleeves (turn inside out).

    • Remove inner gloves.[1]

    • Wash hands with soap and cool water (warm water opens pores).

Visualization: Safety Logic & Decision Tree

Figure 1: PPE & Handling Logic Flow

This diagram illustrates the decision-making process based on the physical state and quantity of the material.

SafetyLogic Start Handling 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution QuantCheck Quantity > 1g? Solid->QuantCheck Hood Engineering: Fume Hood Required Solid->Hood Solution->Hood GlovesStandard PPE: Double Nitrile (4mil + 4mil) Solution->GlovesStandard Dilute GlovesHigh PPE: Laminate Liner + Nitrile Outer Tyvek Sleeves Solution->GlovesHigh Conc. > 1M or DMSO Yes Yes QuantCheck->Yes High Risk No No QuantCheck->No Std Risk Static Use Anti-Static Gun Avoid Spatula Flicking GlovesStandard->Static GlovesHigh->Static Yes->GlovesHigh No->GlovesStandard

Caption: Decision matrix for selecting PPE intensity based on physical state and quantity.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush for 15 minutes .[2][3][4] Do not use vinegar or neutralizing agents; thermal heat from neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is tissue; seconds delay = permanent damage.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Disposal (Cradle-to-Grave)

Do not dispose of down the drain. This material is likely toxic to aquatic life (long-term effects).[5][6]

  • Segregation: Isolate in a container marked "Basic Organic Waste" or "Toxic Organic Waste" .

  • Labeling: Must explicitly list "Sulfonamide Derivative" and "Corrosive Amine" on the waste tag to alert disposal vendors.

  • RCRA Considerations: While this specific CAS may not have a specific "P" or "U" code, it likely meets the characteristic of Corrosivity (D002) if in aqueous solution with pH > 12.5, or general toxicity.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Benzylamine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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